molecular formula C18H22N2O3S B11617750 N-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No.: B11617750
M. Wt: 346.4 g/mol
InChI Key: BQUQUUFIWRIRSP-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves coupling reactions. One common method is the , where an aryl halide (such as 3,5-dimethylphenyl bromide) reacts with an arylboronic acid (such as methylsulfonylphenylalanine boronic acid) in the presence of a palladium catalyst and a base.

      Industrial Production: While specific industrial production methods are not widely documented, researchers often prepare this compound in the laboratory for targeted studies.

  • Chemical Reactions Analysis

      Reactions: N-(3,5-dimethylphenyl)-N-(methylsulfonyl)-N-(phenylalaninamide) can undergo various reactions, including , , and .

      Common Reagents and Conditions: For Suzuki–Miyaura coupling, typical reagents include aryl halides, arylboronic acids, palladium catalysts, and bases.

      Major Products: The major product of this coupling reaction is the desired compound itself.

  • Scientific Research Applications

      Chemistry: Researchers use it as a building block for more complex molecules due to its unique structure.

      Biology: It may serve as a tool compound for studying protein–protein interactions or enzyme inhibition.

      Medicine: While no specific medical applications are reported, its structural features suggest potential bioactivity.

      Industry: Its industrial applications remain unexplored, but it could find use in materials science or drug discovery.

  • Mechanism of Action

    • The exact mechanism of action is not well-documented. its phenylalanine component suggests possible interactions with cellular receptors or enzymes.
    • Further research is needed to elucidate its specific targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: The combination of phenylalanine, methylsulfonyl, and 3,5-dimethylphenyl groups makes this compound unique.

      Similar Compounds: While no direct analogs are mentioned, related amides and phenylalanine derivatives exist in the literature.

    Properties

    Molecular Formula

    C18H22N2O3S

    Molecular Weight

    346.4 g/mol

    IUPAC Name

    N-(3,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide

    InChI

    InChI=1S/C18H22N2O3S/c1-13-10-14(2)12-16(11-13)19-18(21)15(3)20(24(4,22)23)17-8-6-5-7-9-17/h5-12,15H,1-4H3,(H,19,21)

    InChI Key

    BQUQUUFIWRIRSP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=C1)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C)C

    Origin of Product

    United States

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